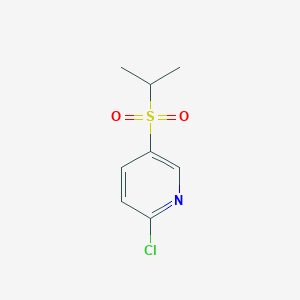

2-Chloro-5-(isopropylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

2-chloro-5-propan-2-ylsulfonylpyridine |

InChI |

InChI=1S/C8H10ClNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |

InChI Key |

KFMBNGUTTAJCBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Isopropylsulfonyl Pyridine and Analogous Structures

Precursor Compounds and Starting Materials for Pyridine (B92270) Scaffold Construction

The construction of the pyridine ring system relies on a variety of precursor compounds, with the choice of starting materials largely dictating the resulting substitution pattern. nih.gov Classical and modern synthetic routes utilize readily available acyclic compounds that can be induced to form the heterocyclic ring.

Common starting materials for pyridine synthesis include:

Carbonyl Compounds: Aldehydes, ketones, and their derivatives are fundamental building blocks. pharmaguideline.comwikipedia.org For instance, the Hantzsch pyridine synthesis, a well-established method, typically employs a β-keto acid (like acetoacetate), an aldehyde, and ammonia (B1221849). wikipedia.org Similarly, the Chichibabin synthesis uses aldehydes and ketones in the presence of ammonia. wikipedia.org

Enamines and Enones: These compounds are used in formal (3+3) cycloaddition reactions to afford substituted pyridine scaffolds. acs.org This approach offers a practical route to various tri- or tetrasubstituted pyridines. acs.org

1,5-Dicarbonyl Compounds: The condensation of 1,5-dicarbonyls or their synthetic equivalents with an ammonia source is a straightforward approach to forming the pyridine ring. baranlab.org α,β-Unsaturated 1,5-dicarbonyl derivatives can serve as effective precursors, allowing for a wide range of substitution patterns. organic-chemistry.org

α,β-Unsaturated Ketoximes: In a cascade reaction, α,β-unsaturated ketoxime O-pentafluorobenzoates can be coupled with alkenylboronic acids, followed by electrocyclization and oxidation to yield highly substituted pyridines. nih.gov

Vinylallenes and Alkynes: These unsaturated systems can participate in cycloaddition reactions to generate the pyridine core. acs.org For example, vinylallenes can react with sulfonyl cyanides in a [4+2] cycloaddition. acs.org Other methods involve the hydroamination of alkynes. organic-chemistry.org

The following table summarizes key precursor types and the corresponding synthetic strategies.

| Precursor Type | Synthetic Strategy | Typical Products |

| β-Keto acids, Aldehydes, Ammonia | Hantzsch Dihydropyridine Synthesis | Symmetrically or asymmetrically substituted pyridines |

| Aldehydes, Ketones, Ammonia | Chichibabin Pyridine Synthesis | Alkyl- and aryl-substituted pyridines |

| Enamines and Unsaturated Aldehydes | (3+3) Cycloaddition | Tri- or tetrasubstituted pyridines |

| 1,5-Dicarbonyl Compounds | Condensation with Ammonia | Substituted pyridines |

| α,β-Unsaturated Ketoximes | Cascade Reaction with Alkenylboronic Acids | Highly substituted pyridines |

| Vinylallenes | [4+2] Cycloaddition | Multisubstituted pyridines |

Strategies for the Formation of the Pyridine Ring System

The formation of the pyridine ring can be achieved through various strategic approaches, primarily involving cyclization reactions to construct the heterocycle or functionalization of an existing pyridine to install the desired substituents.

Cyclization reactions provide a powerful means to construct the pyridine core from acyclic precursors. These methods assemble the ring through the formation of new carbon-carbon and carbon-nitrogen bonds.

Condensation Reactions: The Hantzsch synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield a dihydropyridine, which is subsequently oxidized to the pyridine. pharmaguideline.comwikipedia.orgbaranlab.org Modifications to this process allow for the synthesis of asymmetric pyridines. baranlab.org The Bohlmann-Rahtz pyridine synthesis is another condensation-based method. organic-chemistry.org

Cycloaddition Reactions: These reactions offer a convergent approach to highly substituted pyridines. A formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones is an effective method. acs.org Another strategy involves a [4+2] Diels-Alder cycloaddition of vinylallenes with sulfonyl cyanides, which initially generates isopyridine cycloadducts that aromatize to pyridines upon heating or treatment with a base. acs.org Inverse electron demand Diels-Alder reactions of 1,2,3-triazine (B1214393) 1-oxides with β-ketocarbonyl compounds also yield polysubstituted pyridines. organic-chemistry.org

Cascade and Domino Reactions: Modern synthetic methods often employ cascade or domino sequences where multiple transformations occur in a single pot. One such method involves a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, which triggers an electrocyclization and subsequent air oxidation to form the pyridine ring. nih.gov Another one-pot approach uses a bifunctional Pd/C/K-10 montmorillonite (B579905) catalyst to facilitate a domino cyclization-oxidative aromatization sequence. organic-chemistry.org Formal (2+3) and (3+3) cyclization reactions utilizing pyridinium (B92312) 1,4-zwitterions have also been developed to synthesize various heterocyclic rings. nih.gov

An alternative and increasingly common strategy is to start with a simple, often commercially available, pyridine derivative and introduce the required functional groups. researchgate.net This approach is particularly valuable for late-stage modification of complex molecules. d-nb.infochemrxiv.org The direct C-H functionalization of pyridines is an attractive but challenging field due to the electron-deficient nature of the ring. researchgate.netresearchgate.net

Chlorination: The introduction of a chlorine atom at the C2 position can be achieved through various methods. A common precursor is the corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). Treatment of 2-hydroxy-5-nitropyridine (B147068) with phosphorus oxychloride and phosphorus pentachloride yields 2-chloro-5-nitropyridine (B43025). chemicalbook.com Similarly, 2-alkoxy-5-alkoxymethyl-pyridines can be reacted with chlorinating agents like phosphorus oxychloride and phosphorus(V) chloride to produce 2-chloro-5-chloromethyl-pyridine. google.com

Directed Metalation: Achieving regioselectivity in C-H functionalization can be controlled by directing groups. nih.gov While functionalization at the C2 position is often favored due to its proximity to the nitrogen atom, methods for functionalizing more remote positions, such as C4, have been developed using specific organometallic bases like n-butylsodium. nih.govnih.gov

Activation for Nucleophilic Substitution: The pyridine ring can be activated towards nucleophilic attack to introduce substituents. One method involves activation with triflic anhydride (B1165640), which facilitates the addition of nucleophiles. chemistryviews.orgd-nb.info

Introduction of the Isopropylsulfonyl Group

The isopropylsulfonyl moiety is a key feature of the target compound. Its installation can be accomplished through direct sulfonylation of the pyridine ring or by a multi-step process involving the oxidation of a sulfide (B99878) or sulfoxide (B87167) precursor.

Direct C-H sulfonylation involves the formation of a C-S bond directly on the pyridine ring, avoiding the need for pre-functionalized starting materials like halopyridines. researchgate.net

Base-Mediated Sulfonylation: A novel protocol for the C4-selective sulfonylation of pyridines has been developed. chemistryviews.orgd-nb.info This method involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt (e.g., sodium isopropylsulfinate). chemistryviews.orgchemrxiv.org The choice of base, such as N-methylpiperidine, can control the regioselectivity of the addition. chemistryviews.orgd-nb.info

From Sulfonyl Chlorides: While direct Friedel-Crafts type sulfonylation is difficult on the electron-deficient pyridine ring, sulfonyl groups can be introduced via reactions with sulfonyl chlorides under specific conditions, often involving radical pathways or metal catalysis. Isopropylsulfonyl chloride is a commercially available reagent for this purpose. chemdad.comnih.gov Sulfonylation of amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a well-established transformation that can be catalyzed by various reagents, including indium catalysts. organic-chemistry.orgorganic-chemistry.org

Blocking Group Strategy: To control the position of substitution, a temporary blocking group can be installed. For example, a sulfonyl group (SO₃H) can be introduced at the para-position, directing a subsequent electrophilic substitution to the ortho-position, after which the blocking group is removed. masterorganicchemistry.com

A common and reliable method for preparing sulfones is the oxidation of the corresponding sulfides, which are often more readily accessible. researchgate.net This two-step sequence involves first introducing an isopropylthio (-S-iPr) or isopropylsulfinyl (-SO-iPr) group, followed by oxidation.

Sulfide Formation: The isopropylthio group can be introduced via nucleophilic aromatic substitution on a suitably activated pyridine (e.g., a chloropyridine) with sodium isopropanethiolate.

Oxidation to Sulfone: The oxidation of sulfides to sulfones is a well-established transformation. acsgcipr.org A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant. researchgate.netbohrium.com This reaction is often catalyzed by metal complexes, such as those based on molybdenum (e.g., ammonium (B1175870) heptamolybdate) or niobium carbide, to ensure complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage. researchgate.netorganic-chemistry.org The use of specific catalysts can allow for the tolerance of other sensitive functional groups within the molecule. researchgate.net Other reagents capable of effecting this transformation include potassium peroxymonosulfate (B1194676) (Oxone) and 3-chloroperoxybenzoic acid (mCPBA). researchgate.netnih.gov The chemoselectivity between sulfoxide and sulfone can sometimes be controlled by the reaction conditions and choice of catalyst. organic-chemistry.org

Strategic Functional Group Interconversions Involving Halogen and Sulfonyl Moieties

The reactivity of the chloro and isopropylsulfonyl groups on the pyridine ring allows for a variety of strategic functional group interconversions. These transformations are crucial for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships in medicinal and materials chemistry. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing sulfonyl group, renders the chloro substituent susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The chlorine atom at the 2-position of the pyridine ring is a versatile handle for introducing a wide range of substituents. Its reactivity is well-documented and can be exploited through several key reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the pyridine ring is activated towards nucleophilic attack, a feature that is further enhanced by the presence of the electron-withdrawing isopropylsulfonyl group at the 5-position. This allows for the direct displacement of the chloro group by various nucleophiles. youtube.comnih.gov Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of aminopyridines, alkoxypyridines, and thiopyridines, respectively. Reactions are typically conducted in a polar aprotic solvent at elevated temperatures. The use of flow reactors can facilitate these reactions, especially with unactivated substrates, by allowing for higher temperatures and shorter reaction times, which can minimize side product formation. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed methods for forming new carbon-carbon and carbon-nitrogen bonds, which are highly applicable to 2-chloropyridine (B119429) derivatives.

Suzuki-Miyaura Coupling: This reaction is a robust method for creating carbon-carbon bonds by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. thieme-connect.com 2-Chloropyridines have been shown to be excellent substrates for this transformation, often giving high yields of the corresponding aryl- or heteroaryl-substituted pyridines. thieme-connect.comacs.org The choice of ligand for the palladium catalyst can be critical, particularly for less reactive substrates. acs.org

Buchwald-Hartwig Amination: This reaction provides a general route to N-aryl and N-heteroaryl amines by coupling an aryl halide with an amine. wikipedia.orgjk-sci.com It is a highly effective method for the amination of 2-chloropyridines, accommodating a wide variety of primary and secondary amines. researchgate.netnih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

The following table summarizes typical conditions for these transformations on analogous 2-chloropyridine systems.

| Transformation | Typical Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| SNAr (Amination) | Amine, Base (e.g., K2CO3), Solvent (e.g., DMSO, NMP), Elevated Temperature (100-300 °C) | 2-Aminopyridine derivative | thieme-connect.com |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Toluene, DME, H2O) | 2-Arylpyridine derivative | thieme-connect.comnih.govresearchgate.net |

| Buchwald-Hartwig Amination | R1R2NH, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP, dppp), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene) | 2-Aminopyridine derivative | jk-sci.comresearchgate.netnih.gov |

The isopropylsulfonyl moiety is a strong electron-withdrawing group and is generally stable. However, under specific conditions, it can be transformed or removed, providing further avenues for structural diversification.

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to the corresponding sulfide. This transformation decreases the electron-withdrawing nature of the substituent and provides a new functional group for further manipulation. A variety of reducing agents can accomplish this, with common methods requiring strong hydride donors. For example, lithium aluminum hydride (LiAlH₄) in combination with titanium tetrachloride (TiCl₄) has been reported to rapidly reduce sulfones to sulfides. rsc.orgrsc.org Another metal-free option involves the use of tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] as a catalyst with a hydrosilane reductant. thieme-connect.com

Reductive Desulfonylation

In some synthetic strategies, the complete removal of the sulfonyl group is desired. This can be achieved through reductive cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. This process, known as reductive desulfonylation, often employs dissolving metal reductions or other potent reducing systems. wikipedia.org For instance, magnesium in a suitable solvent can promote such transformations. oup.com

Desulfonylative Cross-Coupling

Recent advances in catalysis have enabled the use of sulfonyl groups as leaving groups in cross-coupling reactions. This "desulfonylative coupling" allows for the formation of new carbon-carbon bonds at the position of the sulfonyl group. nih.gov Nickel and palladium catalysts have been employed to couple aryl sulfones with various partners, including organometallic reagents and aryl halides. This methodology represents a powerful tool for late-stage functionalization. acs.org

The table below outlines representative conditions for these sulfonyl group transformations.

| Transformation | Typical Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction to Sulfide | LiAlH4-TiCl4, THF, -78 °C to RT | Aryl isopropyl sulfide | rsc.org |

| Reduction to Sulfide | B(C6F5)3 (cat.), Et3SiH, Elevated Temperature | Aryl isopropyl sulfide | thieme-connect.com |

| Reductive Desulfonylation | Mg, DMSO, TMSCl, Room Temperature | Desulfonylated pyridine | oup.com |

| Desulfonylative Coupling | Ni or Pd catalyst, Ligand, Coupling Partner (e.g., Ar-Br) | 5-Substituted-2-chloropyridine | nih.govacs.org |

Optimization of Synthetic Pathways and Considerations for Process Scalability

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and a focus on safety, cost-effectiveness, and environmental impact. For a molecule like 2-Chloro-5-(isopropylsulfonyl)pyridine, several key areas would be critical in developing a scalable process.

Route Scouting and Optimization: The initial choice of synthetic route is paramount. A scalable synthesis should avoid chromatographic purifications, preferring crystallization for product isolation. princeton-acs.org Reaction conditions must be optimized to maximize yield and minimize impurities. This involves a systematic study of parameters such as temperature, reaction time, solvent, and catalyst loading. For instance, in palladium-catalyzed couplings, minimizing the catalyst loading is crucial for reducing costs and easing the removal of residual metal from the final product. The use of heterogeneous catalysts like palladium on carbon (Pd/C) can simplify catalyst removal through filtration, an advantage in large-scale operations. acs.org

Process Safety and Hazard Assessment: Reactions involving hazardous reagents or intermediates, such as chlorinating agents (e.g., phosphorus oxychloride, phosgene) or energetic materials, require rigorous safety assessments. google.comgoogle.com The thermal stability of reactants and intermediates should be evaluated to prevent runaway reactions. The use of continuous flow chemistry is an increasingly adopted strategy to enhance safety. Flow reactors handle smaller volumes of reactive material at any given time, offer superior heat and mass transfer, and allow for safer operation at high temperatures and pressures, which can improve reaction efficiency and reduce reaction times. researchgate.net

Green Chemistry and Sustainability: Modern process development emphasizes sustainability. This includes choosing less hazardous solvents, reducing the number of synthetic steps, and minimizing waste, often quantified by the Process Mass Intensity (PMI). princeton-acs.org For example, developing aqueous conditions for cross-coupling reactions can significantly improve the environmental profile of a synthesis. researchgate.net The development of an automated continuous synthesis and isolation process can also lead to significant improvements in spacetime yield and process reliability. mdpi.com

Supply Chain and Raw Material Cost: The availability and cost of starting materials are critical for commercial viability. A scalable synthesis should rely on readily available and inexpensive raw materials. For instance, the widespread availability of various chloropyridines and sulfonylating agents makes them attractive starting points for industrial synthesis. thieme-connect.com

Ultimately, a robust and scalable process for this compound would likely involve a convergent synthesis with well-optimized, high-yielding steps that utilize stable, crystalline intermediates and avoid hazardous or costly reagents where possible. princeton-acs.org

Chemical Reactivity and Mechanistic Principles of 2 Chloro 5 Isopropylsulfonyl Pyridine Derivatives

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

Directed Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The most prominent reaction pathway for 2-Chloro-5-(isopropylsulfonyl)pyridine is the nucleophilic aromatic substitution (SNAr) at the C2 position. The reaction proceeds via a stepwise addition-elimination mechanism. The potent electron-withdrawing nature of the isopropylsulfonyl group, coupled with the inductive effect of the chlorine and the ring nitrogen, renders the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.

The mechanism is initiated by the attack of a nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comchemeurope.com The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogen atom, which provides substantial stabilization. stackexchange.com The presence of the strongly electron-withdrawing sulfonyl group at the para-position relative to the nitrogen further enhances this stabilization. acs.org In the second, typically fast, step, the aromaticity is restored by the elimination of the chloride leaving group. youtube.comchemeurope.com

This reactivity allows for the facile introduction of a wide range of functional groups at the 2-position, including amines, alkoxides, and thiolates, making it a valuable intermediate in synthetic chemistry. researchgate.netchemrxiv.org

Table 1: Examples of SNAr Reactions with this compound This table presents representative data compiled from analogous reactions.

| Nucleophile | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Amine | Benzylamine | K₂CO₃, DMSO, 100 °C | 2-(Benzylamino)-5-(isopropylsulfonyl)pyridine | 95 |

| Alkoxide | Sodium methoxide | Methanol (B129727), 60 °C | 2-Methoxy-5-(isopropylsulfonyl)pyridine | 92 |

| Thiolate | Sodium thiophenoxide | DMF, 80 °C | 2-(Phenylthio)-5-(isopropylsulfonyl)pyridine | 88 |

| Amine | Morpholine | Dioxane, 110 °C | 4-(5-(Isopropylsulfonyl)pyridin-2-yl)morpholine | 90 |

Reactivity at Other Positions of the Pyridine Ring

The electronic configuration of this compound strongly disfavors nucleophilic attack at positions other than C2. Nucleophilic attack on a pyridine ring is most favorable at the C2 and C4 positions (ortho and para to the nitrogen) because the resulting anionic charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org Attack at the C3 or C5 position does not allow for this stabilization, making the intermediate significantly higher in energy. stackexchange.com

In this specific molecule:

C4 and C6 Positions: While C4 and C6 are electronically activated by the ring nitrogen, the C2 position is overwhelmingly more reactive due to the presence of a good leaving group (chloride). Direct nucleophilic substitution at C4 or C6, which would require hydride displacement, is not a feasible pathway under standard SNAr conditions.

C3 Position: The C3 position is the most electron-rich carbon in the ring and is not activated for nucleophilic attack.

Consequently, reactions with nucleophiles occur with high regioselectivity at the C2 position. Electrophilic aromatic substitution is generally difficult on this electron-deficient ring system and is not a common reaction pathway.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position serves as an effective handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. mdpi.com this compound is a suitable electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more active catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid species, and reductive elimination to yield the coupled product. mdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org It is known for its high functional group tolerance and reactivity, often succeeding where other methods fail. wikipedia.orgcommonorganicchemistry.com The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.org

Stille Coupling: The Stille reaction employs an organostannane (organotin) reagent. libretexts.orgthermofisher.com A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. libretexts.org The reaction can be promoted by the addition of copper(I) salts. libretexts.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table presents representative data for cross-coupling reactions with 2-chloro-5-sulfonylpyridine derivatives.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 2-Phenyl-5-(isopropylsulfonyl)pyridine | 85 |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | THF, 65 °C | 2-Phenyl-5-(isopropylsulfonyl)pyridine | 88 |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ / CuI | Dioxane, 100 °C | 2-Phenyl-5-(isopropylsulfonyl)pyridine | 75 |

| Suzuki | (4-Methoxyphenyl)boronic acid | PdCl₂(dtbpf) | K₂CO₃, Dioxane/H₂O, 100 °C | 2-(4-Methoxyphenyl)-5-(isopropylsulfonyl)pyridine | 82 |

Copper-Mediated Reaction Pathways (e.g., Amidation)

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org For substrates like this compound, the copper-catalyzed amidation (a Goldberg-type reaction) is particularly relevant. wikipedia.org

This transformation typically involves reacting the chloropyridine with an amide, amine, or carbamate (B1207046) in the presence of a copper(I) catalyst (such as CuI), a ligand (often a diamine like N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent at elevated temperatures. rsc.org The mechanism is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. wikipedia.org This method is complementary to palladium-catalyzed aminations and is often preferred for coupling with amides. rsc.orgresearchgate.net

Table 3: Example of Copper-Mediated Amidation This table presents representative data based on established protocols for 2-chloropyridines.

| Amide | Catalyst/Ligand | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzamide | CuI / N,N'-Dimethylethylenediamine | K₂CO₃, Dioxane, 110 °C | N-(5-(Isopropylsulfonyl)pyridin-2-yl)benzamide | 78 |

| Pyrrolidin-2-one | CuI / L-Proline | K₂CO₃, DMSO, 120 °C | 1-(5-(Isopropylsulfonyl)pyridin-2-yl)pyrrolidin-2-one | 72 |

| Acetamide | CuI / TMEDA | Cs₂CO₃, Toluene, 110 °C | N-(5-(Isopropylsulfonyl)pyridin-2-yl)acetamide | 81 |

Desulfinative Coupling Strategies

A more recent and advanced strategy in cross-coupling involves the cleavage of a C-SO₂ bond, using the sulfonyl group itself as a leaving group. nih.gov While less common than transformations involving the C-Cl bond, desulfonylative coupling offers an alternative pathway for functionalization. These reactions are typically catalyzed by nickel or palladium complexes and often require a reductant. nih.govresearchgate.netnih.gov

For a molecule like this compound, this reactivity could be envisioned in two ways:

The isopropylsulfonyl group could be directly replaced. This requires harsh conditions to activate the inert C(sp²)-SO₂ bond. nih.gov Nickel catalysts, in particular, have shown promise in promoting such transformations with various aryl sulfones. researchgate.netnih.gov

The sulfone can be converted into a sulfinate, which is a much more versatile nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions to form C-C bonds. clockss.orgnih.govacs.org This two-step sequence allows the sulfonyl moiety to be leveraged as a reactive handle for biaryl synthesis.

These strategies highlight the versatility of organosulfone chemistry, allowing the sulfonyl group to serve not just as an activating group but also as a potential site for molecular elaboration under specific catalytic conditions. nih.gov

Electrophilic Aromatic Substitution Patterns on Substituted Pyridines

The reactivity of pyridine and its derivatives in electrophilic aromatic substitution (EAS) is significantly lower than that of benzene. This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the carbon atoms in the ring, making it less attractive to electrophiles. gcwgandhinagar.comimperial.ac.uk Furthermore, under the acidic conditions often required for EAS reactions (such as nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation forms a pyridinium (B92312) cation, which further deactivates the ring to an even greater extent. wikipedia.orgyoutube.com

Electrophilic attack on the pyridine ring, when it does occur, generally directs the incoming electrophile to the 3-position (meta-position). This preference can be explained by examining the resonance structures of the cationic intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at the 2-, 3-, and 4-positions. Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is a particularly unstable arrangement. In contrast, attack at the 3-position avoids placing the positive charge on the nitrogen, resulting in a more stable intermediate. youtube.com

In the case of This compound , the ring is substituted with two strong electron-withdrawing groups, which further deactivate the ring towards electrophilic attack, making such reactions extremely difficult to achieve. youtube.com The directing effects of these substituents must be considered:

2-Chloro group: Halogens are deactivating yet ortho-, para-directing. However, in a deactivated pyridine ring, its influence is significantly diminished.

5-(isopropylsulfonyl) group: The sulfonyl group is a powerful deactivating and meta-directing group.

Considering the inherent meta-directing nature of the pyridine ring itself and the strong meta-directing effect of the sulfonyl group at position 5, any potential electrophilic substitution would be overwhelmingly directed to the positions meta to the sulfonyl group, which are the 2- and 6-positions. However, the 2-position is already occupied by the chloro substituent. Therefore, the most likely, albeit highly unfavored, position for electrophilic attack would be the 6-position. The combined deactivating effects of the nitrogen atom and the two electron-withdrawing substituents make electrophilic aromatic substitution on this compound a challenging transformation that requires harsh reaction conditions.

Mechanistic Investigations of Key Transformations

Given the profound deactivation of the pyridine ring in this compound towards electrophilic attack, a more characteristic and synthetically useful transformation is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing isopropylsulfonyl group and the chloro substituent at positions activated for nucleophilic attack (the 2- and 4-positions) makes the ring susceptible to reaction with nucleophiles.

Elucidation of Reaction Pathways and Intermediates

The widely accepted mechanism for nucleophilic aromatic substitution on activated halo-pyridines is a two-step addition-elimination process. This pathway involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. researchgate.net

The reaction pathway proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at the 2-position). This position is electronically deficient due to the inductive and resonance effects of the ring nitrogen and the 5-sulfonyl group. This initial attack is typically the rate-determining step of the reaction. researchgate.net

Formation of the Meisenheimer Intermediate: The attack of the nucleophile forms a tetrahedral, negatively charged intermediate. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing sulfonyl group and the ring nitrogen.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted pyridine product.

This pathway is supported by numerous studies on analogous compounds, such as the reactions of 2-chloro-5-nitropyridine (B43025) or 2-chloro-3,5-dinitropyridine (B146277) with various nucleophiles. researchgate.netresearchgate.netresearchgate.net The nitro group in these compounds serves a similar activating and stabilizing role as the isopropylsulfonyl group in the title compound.

Kinetic Analyses and Rate-Determining Steps

Kinetic studies of SNAr reactions involving substituted 2-chloropyridines provide significant insight into the reaction mechanism and the nature of the transition state. Research on the reaction of 2-chloro-3,5-dinitropyridine with various meta- and para-substituted anilines in methanol has shown that the reaction follows second-order kinetics, being first order in both the pyridine substrate and the aniline (B41778) nucleophile. researchgate.net

The influence of substituents on the aniline nucleophile offers a powerful tool for probing the mechanism. A plot of the logarithm of the second-order rate constant (log k₂) against the Hammett substituent constant (σ) for the substituted anilines yields a linear relationship, known as a Hammett plot. For the reaction of 2-chloro-3,5-dinitropyridine with anilines, large negative ρ (rho) values (ranging from -3.75 to -3.16) were obtained. researchgate.net A negative ρ value indicates that electron-donating groups on the nucleophile accelerate the reaction, while electron-withdrawing groups slow it down. The large magnitude of the ρ value suggests a significant buildup of positive charge on the nucleophilic atom (the aniline nitrogen) in the transition state, which is consistent with the formation of a C-N bond during the rate-determining first step of the SNAr mechanism. researchgate.net

Furthermore, the activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), support the proposed mechanism. For instance, kinetic studies on the reaction of 2-chloro-5-nitropyridine with substituted anilines in different solvents also report negative ρ values and provide detailed thermodynamic parameters. researchgate.net

The table below presents representative kinetic data from a study on the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines, which serves as a model for the kinetic behavior of this compound.

| Substituent (Y) on Aniline | k₂ × 10³ (L mol⁻¹ s⁻¹) | σₚ Value |

|---|---|---|

| OCH₃ | 15.8 | -0.27 |

| CH₃ | 4.17 | -0.17 |

| H | 1.00 | 0.00 |

| Cl | 0.20 | +0.23 |

| COCH₃ | 0.035 | +0.50 |

| CN | 0.012 | +0.66 |

| NO₂ | 0.0025 | +0.78 |

This data clearly illustrates that electron-donating groups (e.g., OCH₃, CH₃) increase the reaction rate, while electron-withdrawing groups (e.g., CN, NO₂) decrease it, confirming that the formation of the intermediate complex via nucleophilic attack is the rate-determining step. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 5 Isopropylsulfonyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-5-(isopropylsulfonyl)pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

For this compound, ¹H NMR and ¹³C NMR are the primary experiments. In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at the C6 position, being adjacent to the nitrogen and the chloro-substituted carbon, would likely resonate at the lowest field. The protons at the C3 and C4 positions would also show characteristic splitting patterns (doublets or doublets of doublets) due to coupling with each other.

The isopropyl group would be identifiable by a septet for the single methine (CH) proton, coupled to the six equivalent protons of the two methyl (CH₃) groups, which would appear as a doublet further upfield.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would confirm the presence of the pyridine ring carbons, with the carbon bearing the chlorine atom (C2) and the carbon attached to the sulfonyl group (C5) being significantly influenced by these electron-withdrawing substituents. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 (Pyridine) | 8.2 - 8.4 | dd | ~8.0, 2.5 |

| H-4 (Pyridine) | 7.6 - 7.8 | d | ~8.0 |

| H-6 (Pyridine) | 8.9 - 9.1 | d | ~2.5 |

| CH (Isopropyl) | 3.2 - 3.5 | septet | ~7.0 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups and analyze the vibrational modes of the bonds within this compound.

FTIR Spectroscopy would reveal characteristic absorption bands. The sulfonyl (SO₂) group is expected to show strong, distinct asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations from the pyridine ring would appear at higher wavenumbers, while C=C and C=N ring stretching vibrations would be observed in the fingerprint region. The C-Cl bond would also have a characteristic stretching frequency.

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, provides complementary information. While the polar sulfonyl group vibrations are strong in the IR spectrum, the vibrations of the less polar pyridine ring structure may be more prominent in the Raman spectrum. This allows for a comprehensive analysis of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 | Medium-Strong |

| SO₂ | Asymmetric Stretching | 1300 - 1350 | Strong |

| SO₂ | Symmetric Stretching | 1140 - 1180 | Strong |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₁₀ClNO₂S). The isotopic pattern observed for the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern provides valuable structural information, confirming the connectivity of the pyridine ring, the chloro substituent, and the isopropylsulfonyl group. Common fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the C-S bond.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Complex Mixture Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reactants, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is a primary method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. The retention time of the main peak provides a qualitative identifier, while the peak area allows for quantitative determination of purity against a known standard. Method validation according to ICH guidelines would ensure the accuracy, precision, and robustness of the analytical procedure.

Gas Chromatography (GC) could also be employed, given the likely volatility of the compound. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. GC can provide excellent resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This combination is powerful for identifying and quantifying volatile impurities in the sample.

Table 3: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| RP-HPLC | C18, 4.6 x 250 mm, 5 µm | Acetonitrile/Water Gradient | UV at 254 nm | Purity determination, quantification |

X-ray Diffraction Analysis for Crystalline Solid-State Structure Elucidation

For this compound that exists as a crystalline solid, Single-Crystal X-ray Diffraction is the definitive method for elucidating its three-dimensional atomic arrangement in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

As a functionalized pyridine (B92270) derivative, 2-Chloro-5-(isopropylsulfonyl)pyridine serves as a valuable component in organic synthesis. Such building blocks are fundamental in creating diverse chemical structures for research in medicinal chemistry, agrochemistry, and materials science. bldpharm.comrsc.org

Intermediate in the Construction of Complex Organic Molecules

The reactivity of the 2-chloro-substituted pyridine ring allows it to function as an electrophilic partner in cross-coupling reactions, a common strategy for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the isopropylsulfonyl group can influence the electronic properties of the pyridine ring, potentially modulating its reactivity and the characteristics of the resulting molecules. While specific, named complex molecules derived directly from this intermediate are not extensively detailed in public literature, related structures like 2-chloropyridine (B119429) are widely used in multi-step syntheses. orgsyn.org

Scaffold for Chemical Library Synthesis and Diversification

In the field of drug discovery and chemical biology, the generation of chemical libraries with diverse structures is essential for identifying new bioactive compounds. mdpi.com The structure of this compound is suitable for use as a scaffold. The reactive chlorine atom can be displaced by a variety of nucleophiles, allowing for the attachment of different functional groups and the creation of a library of related compounds. This approach is a key strategy for exploring chemical space and discovering molecules with desired properties.

Utility in Agrochemical Precursor Development

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, forming the structural basis for a wide range of fungicides, herbicides, and insecticides. nih.govsemanticscholar.org The 2-chloropyridine moiety, in particular, is a well-established synthon in the synthesis of numerous active ingredients.

Contribution as a Chemical Intermediate for Active Ingredient Synthon (without efficacy claims)

This compound serves as a chemical intermediate, or synthon, for the development of new agrochemical candidates. The broader class of 2-chloro-5-substituted pyridines has proven critical in this sector. For instance, 2-chloro-5-methylpyridine (B98176) is a precursor for certain herbicidal compounds, while 2-chloro-5-(chloromethyl)pyridine (B46043) is an essential intermediate for synthesizing neonicotinoid insecticides. pmarketresearch.comepo.orggoogle.com The unique isopropylsulfonyl substitution on this compound offers a distinct structural motif for researchers designing next-generation active ingredients.

Table 1: Selected 2-Chloro-5-Substituted Pyridine Agrochemical Intermediates

| Compound Name | CAS Number | Role in Agrochemical Synthesis |

| 2-Chloro-5-methylpyridine | 18368-63-3 | Intermediate for herbicides epo.orggoogle.com |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Key intermediate for neonicotinoid insecticides pmarketresearch.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Used as a substrate in agrochemical research chemicalbook.com |

Potential in Advanced Materials Research

The exploration of novel organic compounds for applications in materials science is a rapidly growing field. Heterocyclic compounds, including pyridine derivatives, are being investigated for their unique electronic and photophysical properties.

Exploration in Electronic Materials and Conductive Polymers

There is potential for using pyridine-based sulfonyl compounds in the synthesis of functional materials. A structurally related compound, 2-chloro-5-pyridinesulfonyl chloride, can be used to synthesize materials with specific properties, such as improved conductivity or optical characteristics, for applications in conductive polymers and electronic devices. pipzine-chem.com Conductive polymers are a class of materials that combine the electrical properties of metals with the mechanical properties of polymers. mdpi.com Given its structural similarities, this compound represents a candidate for exploration in the development of new organic electronic materials, where its sulfonyl group and aromatic ring could contribute to desired electronic behaviors.

Application in Supramolecular Chemistry and Ligand Design

There is no available research detailing the use of this compound as a building block for supramolecular assemblies or in the design of specific ligands for metal coordination. Scientific studies on supramolecular structures involving pyridyl sulfones have been identified, but these typically involve different isomers or related sulfur-containing pyridine derivatives, such as those derived from pyridine-thiol or dipyridine disulfide. The specific structural features of this compound—namely the chloro, isopropyl, and sulfonyl groups at the 2, 5, and 5 positions respectively—have not been reported as components in host-guest systems, self-assembling materials, or as foundational elements in the targeted synthesis of complex ligands.

Future Research Directions and Emerging Trends in the Chemistry of 2 Chloro 5 Isopropylsulfonyl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-Chloro-5-(isopropylsulfonyl)pyridine and its derivatives will likely pivot towards greener and more efficient methodologies, moving away from conventional multi-step, energy-intensive processes. A primary area of focus will be the adoption of C–H activation and functionalization strategies. youtube.com These methods offer a more atom-economical approach by directly modifying the pyridine (B92270) scaffold, potentially reducing the need for pre-functionalized starting materials and minimizing waste streams. nih.govuiowa.edu

Another significant trend is the increasing use of photoredox catalysis. acs.org Visible-light-mediated reactions, often employing organic photocatalysts, provide mild and highly selective conditions for a variety of chemical transformations. nih.govresearchgate.net Future research could develop a photoredox-catalyzed pathway to install the isopropylsulfonyl group or to functionalize other positions on the pyridine ring, thereby streamlining the synthesis and reducing its environmental footprint. researchgate.net

| Synthetic Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages |

| Sulfone Installation | Multi-step synthesis involving oxidation of a corresponding sulfide (B99878). | Direct C-H sulfonylation. nih.govuiowa.edu | Fewer steps, reduced waste, improved atom economy. |

| Ring Functionalization | Classical nucleophilic aromatic substitution. | Photoredox-catalyzed C-H functionalization. acs.orgnih.govresearchgate.net | High selectivity, mild reaction conditions, use of visible light as a renewable energy source. |

| Process Conditions | High temperatures, stoichiometric and often hazardous reagents. | Catalytic amounts of reagents, ambient temperatures, greener solvents. | Enhanced safety, lower energy consumption, reduced environmental impact. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the established reactivity of this compound is utilized in various synthetic applications, its full chemical potential remains largely untapped. Future investigations will likely delve into novel reactivity patterns, unlocking new avenues for molecular diversification. One promising area is the exploration of transformations involving pyridinyl radicals. iciq.orgrecercat.cat Generating these radical intermediates via single-electron transfer (SET) processes could enable unique coupling reactions at positions not accessible through traditional ionic pathways. recercat.cat

Furthermore, the 2-sulfonylpyridine moiety itself is a tunable, cysteine-reactive electrophile that can participate in nucleophilic aromatic substitution (SNAr) reactions with biological thiols. acs.orgnih.gov Research into modulating the electrophilicity of the pyridine ring through electronic modifications could lead to the development of highly selective covalent modifiers for biological targets. acs.org The interplay between the chloro and isopropylsulfonyl substituents governs the regioselectivity and rate of such reactions, and a systematic study of these electronic effects is a key future direction. Computational studies could play a vital role in predicting these reactivity patterns. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a major trend in modern chemical synthesis. nih.gov The integration of the synthesis of this compound into flow reactor systems offers numerous advantages, including enhanced safety when handling reactive intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. researchgate.netasianpubs.orgmdpi.com

Moreover, the coupling of flow chemistry with automated synthesis platforms, guided by machine learning algorithms, is set to revolutionize reaction optimization. beilstein-journals.org These "self-driving" laboratories can efficiently screen a wide array of reaction conditions to identify optimal parameters for yield and selectivity with minimal human intervention. beilstein-journals.orgnih.govchemrxiv.orgsemanticscholar.org Future research will likely focus on developing robust, automated flow syntheses for this compound and its derivatives, enabling rapid library generation for screening purposes. researchgate.net

Advanced Spectroscopic Characterization Beyond Conventional Techniques

A deeper understanding of the structural and electronic properties of this compound requires moving beyond standard spectroscopic methods like ¹H and ¹³C NMR. Advanced techniques are expected to provide unprecedented insight into its molecular architecture and behavior.

One such technique is Sulfur-33 (³³S) NMR spectroscopy . As a quadrupolar nucleus with low natural abundance, ³³S presents challenges, but it offers a direct probe into the electronic environment of the sulfur atom within the sulfonyl group. huji.ac.ilmdpi.com The chemical shift and line-width data from ³³S NMR can yield valuable information about bonding and molecular symmetry not obtainable from other methods. acs.orgacs.org

Solid-state NMR (ssNMR) is another powerful tool for characterizing the compound in its crystalline form. acs.org In conjunction with X-ray diffraction and computational methods like density functional theory (DFT), ssNMR can elucidate detailed information about crystal packing, intermolecular interactions, and polymorphism, which are critical for applications in materials science. acs.orgresearchgate.net Emerging techniques like zero-field NMR also show promise for obtaining unique spectroscopic fingerprints of pyridine derivatives based on heteronuclear J-coupling, which could be invaluable for unambiguous identification. nih.gov

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Conventional ¹H/¹³C NMR | Basic molecular structure and connectivity. pw.edu.plresearchgate.netresearchgate.net | Routine characterization. |

| Sulfur-33 (³³S) NMR | Direct information on the electronic environment of the sulfur nucleus. huji.ac.ilacs.orgacs.org | Probing the sulfonyl group's bonding and reactivity. |

| Solid-State NMR (ssNMR) | Crystal packing, polymorphism, intermolecular interactions in the solid state. acs.orgresearchgate.net | Understanding material properties and solid-form behavior. |

| Zero-Field NMR | Unique chemical fingerprint based on J-coupling constants without a strong external magnetic field. nih.gov | Precise structural identification of isomers and derivatives. |

Expansion into Non-Traditional Chemical Disciplines and Interdisciplinary Research

The unique combination of a halogenated pyridine ring and a sulfonyl group makes this compound an attractive candidate for applications beyond traditional organic synthesis. Future research is expected to push this compound into new interdisciplinary arenas.

In materials science , pyridine-containing molecules are explored for their potential in creating functional materials such as conductive polymers or components for organic light-emitting diodes (OLEDs). pipzine-chem.com The electronic properties of this compound could be harnessed to design novel materials with tailored optoelectronic characteristics.

In chemical biology and medicinal chemistry , the compound serves as a valuable intermediate. pipzine-chem.comchemicalbook.com The 2-sulfonylpyridine scaffold has been identified as a selective cysteine-reactive electrophile. acs.orgnih.gov This suggests that derivatives of this compound could be developed as covalent probes to study protein function or as targeted therapeutic agents. The combination of computational modeling to predict protein-ligand interactions and synthetic chemistry to create focused libraries represents a significant interdisciplinary research direction.

Q & A

Basic: What are the common synthetic routes for 2-Chloro-5-(isopropylsulfonyl)pyridine, and what factors influence yield and purity?

Synthesis typically involves sequential functionalization of pyridine derivatives. A general approach includes:

- Chlorination : Introducing chlorine at the 2-position via electrophilic substitution, often using reagents like POCl₃ or SOCl₂ under controlled temperature (60–100°C) .

- Sulfonylation : Introducing the isopropylsulfonyl group at the 5-position via nucleophilic substitution or coupling reactions. Catalysts such as Pd complexes or CuI may enhance efficiency .

Key factors : - Temperature/pH control : Optimal yields require precise reaction conditions (e.g., 40–60°C for sulfonylation).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity .

- Catalysts : Transition-metal catalysts accelerate coupling steps and reduce side reactions .

Basic: Which structural characterization techniques are most effective for analyzing this compound?

- X-ray crystallography : Resolves bond angles, substituent positions, and crystal packing. Software like SHELX refines structural models using diffraction data .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of pyridine protons due to electron-withdrawing groups) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Basic: What are the dominant reaction pathways for this compound in organic synthesis?

- Nucleophilic substitution : The 2-chloro group reacts with amines, alkoxides, or thiols. Reactivity is influenced by the electron-withdrawing sulfonyl group, which activates the pyridine ring .

- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl-aryl or C–N bond formation at the 5-position .

- Redox reactions : The sulfonyl group can undergo reduction to thiols or oxidation to sulfonic acids under specific conditions .

Advanced: How can synthesis protocols be optimized for scalability while maintaining regioselectivity?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks during exothermic steps (e.g., chlorination) .

- Design of Experiments (DoE) : Statistical optimization of variables (catalyst loading, stoichiometry) identifies critical parameters for reproducibility .

- In-line monitoring : Techniques like FTIR or HPLC track reaction progress and intermediate stability in real time .

Advanced: How can contradictions in reported reactivity data (e.g., competing substitution sites) be resolved?

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for substitution at the 2- vs. 5-positions. For example, the sulfonyl group’s electron-withdrawing effect may direct nucleophiles to the 2-chloro site .

- Kinetic studies : Variable-temperature NMR or stopped-flow techniques quantify reaction rates under different conditions to identify dominant pathways .

Advanced: What role do computational methods play in predicting regioselectivity for derivatization?

- Molecular docking : Simulates interactions between the compound and biological targets (e.g., enzymes), guiding rational design of bioactive analogs .

- Reactivity descriptors : Fukui indices or electrostatic potential maps predict electrophilic/nucleophilic sites on the pyridine ring .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill management : Absorb spills with inert materials (vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or reducing agents .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s biological efficacy?

- Substituent variation : Replace the isopropylsulfonyl group with bioisosteres (e.g., trifluoromethylsulfonyl) to modulate lipophilicity and target binding .

- In vitro assays : Test analogs against enzyme targets (e.g., kinases) to correlate substituent effects with inhibitory potency. IC₅₀ values guide lead optimization .

- Metabolic stability : Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the pyridine ring) to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.